molecular formula C18H33N3O3S B4956998 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine

4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine

Cat. No. B4956998
M. Wt: 371.5 g/mol
InChI Key: HWPTXEAXKGZYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine is a chemical compound that belongs to the class of imidazoles. It is synthesized through a series of chemical reactions and has been extensively studied for its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine are not well understood. However, it has been found to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine in lab experiments include its anti-inflammatory properties and potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its limited availability and the lack of understanding of its mechanism of action.

Future Directions

The future directions for research on 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine include further studies on its mechanism of action, its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases, and its potential use in the development of new anti-inflammatory drugs. Additionally, research on the synthesis of this compound and its derivatives may lead to the development of new drugs with improved efficacy and fewer side effects.

Synthesis Methods

The synthesis of 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine involves a series of chemical reactions. The first step involves the reaction of 4-methylpentan-2-one with sodium hydride to form 4-methylpentan-2-ol. The next step involves the reaction of 4-methylpentan-2-ol with sodium hydride to form 4-methylpentan-2-ol sulfonate. The final step involves the reaction of 4-methylpentan-2-ol sulfonate with 1-butyl-1H-imidazole to form 4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine.

Scientific Research Applications

4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been used in studies related to inflammation. It has also been studied for its potential use as a therapeutic agent in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

4-[[3-butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3S/c1-4-5-8-21-17(15-20-9-11-24-12-10-20)14-19-18(21)25(22,23)13-6-7-16(2)3/h14,16H,4-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPTXEAXKGZYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CCCC(C)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[3-Butyl-2-(4-methylpentylsulfonyl)imidazol-4-yl]methyl]morpholine

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